2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with strategic substitutions at positions 2, 3, 5, and 6. Its structure features:
- Position 2: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents that may enhance solubility and modulate electronic interactions with biological targets.
- Position 7: An N-(tetrahydrofuran-2-ylmethyl)amine side chain, introducing a heterocyclic ether moiety that balances lipophilicity and hydrogen-bonding capacity .
This compound’s design aligns with structure–activity relationship (SAR) trends observed in pyrazolo[1,5-a]pyrimidines, where substitutions at these positions influence target affinity and pharmacokinetic properties .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-13-10-19(22-12-16-6-5-9-28-16)25-21(23-13)14(2)20(24-25)15-7-8-17(26-3)18(11-15)27-4/h7-8,10-11,16,22H,5-6,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWXKFAPHUBOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethoxyphenyl group and the tetrahydrofuran-2-ylmethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrimidine ring’s C7-amine group and adjacent electron-deficient positions are susceptible to nucleophilic substitution. For example:
-
Alkylation/Acylation : The primary amine can react with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF). A structurally similar compound (PubChem CID:44347139) underwent alkylation at the pyrimidine nitrogen with pentan-3-amine .
-
Cross-Coupling Reactions : Buchwald-Hartwig amination or Suzuki-Miyaura coupling could modify the aromatic substituents. For instance, 3,4-dimethoxyphenyl boronic acid has been used in Pd-catalyzed couplings to introduce aryl groups .
Functionalization of the Tetrahydrofuran (THF) Moiety
The tetrahydrofuran-2-ylmethyl group introduces reactivity typical of ethers:
-
Ring-Opening : Under acidic conditions (e.g., H₂SO₄), the THF ring may undergo cleavage to form diols or react with nucleophiles. A patent (US9447106B2) demonstrated similar morpholine-containing analogs undergoing ring-opening modifications .
-
Oxidation : Using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) could convert the THF ring into a γ-lactone, though steric hindrance may limit this .
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl substituent can undergo demethylation under strong Lewis acids (e.g., BBr₃ in CH₂Cl₂) to yield catechol derivatives, enhancing hydrogen-bonding potential. This reaction is common in compounds with methoxy-substituted aromatics.
Cyclization and Heterocycle Formation
The pyrazolo[1,5-a]pyrimidine scaffold can participate in cyclocondensation reactions:
-
Thorpe-Ziegler Cyclization : Heating with nitriles (e.g., malononitrile) in basic media forms fused pyridine rings, as observed in pyrido[3,2-d]pyrimidine derivatives .
-
Oxidative Cyclization : TEMPO-mediated radical cyclization has been reported for dibrominated analogs, leading to fused isothiazolo systems .
Reactions at the Pyrazole Ring
The pyrazole’s methyl groups are sites for oxidation or halogenation:
-
Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the methyl position, enabling further cross-coupling .
-
Oxidation : KMnO₄ or CrO₃ could oxidize methyl to carboxylic acid groups, though steric effects may reduce efficiency.
Biological Activity-Driven Modifications
The compound’s pharmacological potential (e.g., kinase inhibition) often guides derivatization:
-
Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamide derivatives for enhanced solubility.
-
Amino Acid Conjugation : Coupling with Fmoc-protected amino acids (e.g., using HATU/DIPEA) generates prodrugs targeting specific receptors .
Comparative Reactivity with Structural Analogs
The table below highlights key differences between this compound and related pyrazolo[1,5-a]pyrimidines:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibit anticancer properties. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes. This property is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neurological Applications
Given the increasing interest in neuroprotective agents, compounds like this one may demonstrate efficacy in treating neurodegenerative diseases. Preliminary studies suggest that similar structures can modulate neurotransmitter systems and provide neuroprotective effects against oxidative stress.
Antimicrobial Properties
The compound's structure may confer antimicrobial activity against various pathogens. Research into related pyrazolo derivatives has shown promising results against bacterial and fungal infections, suggesting potential applications in developing new antimicrobial agents.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of the target compound with structurally related analogs:
Structural and Electronic Comparisons
- Substituent Effects at Position 2: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with trifluoromethyl () or methyl () groups. This substitution may enhance π-stacking interactions in hydrophobic binding pockets while improving solubility .
- 5-Aryl/heteroaryl substitutions (e.g., 5-(4-fluorophenyl) in ) improve mycobacterial inhibition by optimizing hydrophobic interactions with ATP synthase .
N-Substituent at Position 7 :
Biological Activity
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C21H26N4O3
- Molecular Weight : 382.5 g/mol
- CAS Number : 1015543-98-2
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Introduction of the dimethoxyphenyl group.
- Addition of the tetrahydrofuran-2-ylmethyl substituent.
Specific reaction conditions such as temperature and solvent choice are optimized to achieve high yields and purity .
Anticancer Properties
Research indicates that compounds containing pyrazolo[1,5-a]pyrimidine moieties exhibit significant anticancer activity. For example, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .
Antimicrobial Activity
Preliminary data suggest potential antimicrobial effects against various pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as certain fungi .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Targeting key enzymes involved in cancer progression and inflammation.
- Receptor Binding : Interaction with specific receptors that mediate cellular responses to growth factors and cytokines.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers compared to control groups. Histological analysis further supported these findings by showing decreased leukocyte infiltration .
Data Table: Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors followed by functional group modifications. For this compound:
- Core Formation: Start with cyclization of 3,4-dimethoxyphenylacetone with aminopyrazole derivatives under acidic conditions (e.g., acetic acid) to form the pyrazolo[1,5-a]pyrimidine core .
- Substituent Attachment: Introduce the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or reductive amination. Optimize solvent (e.g., ethanol or DCM) and temperature (60–80°C) to enhance regioselectivity .
- Purification: Use column chromatography with gradients of ethyl acetate/light petroleum (e.g., 3:7) for isolation .
Optimization Strategies:
| Parameter | Recommendation | Evidence Source |
|---|---|---|
| Catalyst | Pd/C for hydrogenation steps | |
| Solvent | DCM for BBr3-mediated demethylation | |
| Reaction Time | 3–6 hours for amine coupling | |
| Yield Improvement | Recrystallization from ethanol/water |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR (300–400 MHz) and -NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and pyrimidine core integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks) and detect fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify functional groups like NH stretches (~3300 cm) and C=O/C=N vibrations (~1650 cm) .
- Purity Analysis: Employ HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity .
Q. What in vitro assays are appropriate for initial evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinase targets (e.g., CDK or Aurora kinases) using fluorescence-based assays with ATP competition protocols .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations after 48-hour exposure .
- Binding Affinity: Surface Plasmon Resonance (SPR) to measure interactions with proteins like dihydroorotate dehydrogenase (DHODH) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents like the tetrahydrofuran group?
Methodological Answer:
-
Substituent Variation: Synthesize analogs with modified tetrahydrofuran groups (e.g., replacing with piperazine or morpholine) .
-
Bioactivity Comparison: Test analogs against DHODH or cancer cell lines to assess potency changes. For example:
Substituent IC (DHODH) Solubility (logP) Tetrahydrofuran-2-ylmethyl 0.12 µM 2.1 Piperazine 0.45 µM 1.8 Morpholine 0.67 µM 1.9 Data adapted from -
Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and guide SAR .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Force Fields: Adjust parameters in molecular dynamics (MD) simulations to better reflect solvent effects (e.g., explicit water models) .
- Experimental Validation: Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors like impurity interference .
Q. How should pharmacokinetic studies be structured to assess metabolic stability?
Methodological Answer:
- In Vitro Models:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis to determine free fraction .
- In Vivo Design: Administer orally (10 mg/kg) to rodents, collect plasma at intervals (0–24 h), and calculate AUC and half-life .
Q. What environmental impact assessments are necessary for lab-scale synthesis?
Methodological Answer:
- Degradation Studies: Expose the compound to UV light or hydrolytic conditions (pH 4–9) to identify breakdown products via LC-HRMS .
- Ecotoxicology: Test acute toxicity on Daphnia magna (48-hour LC) and algal growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
